1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid

Description

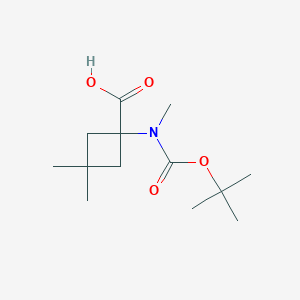

1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid is a bicyclic compound featuring a cyclobutane core substituted with two methyl groups at the 3,3-positions, a carboxylic acid group at position 1, and a tert-butoxycarbonyl (Boc)-protected methylamino group at position 1. This structure confers unique steric and electronic properties, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The Boc group offers acid-labile protection for the amine, enabling controlled deprotection during multi-step syntheses .

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

3,3-dimethyl-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14(6)13(9(15)16)7-12(4,5)8-13/h7-8H2,1-6H3,(H,15,16) |

InChI Key |

MNOCJXCPGDUTQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C(=O)O)N(C)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes several types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

Substitution: Substitution reactions typically involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed: The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon exposure to mild acids, the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary for the formation of specific peptide bonds.

Comparison with Similar Compounds

Structural Analogues with Varying Core Rings

Cyclopentane Derivatives

- Example: (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid () Key Differences:

- Ring Size : Cyclopentane (5-membered) vs. cyclobutane (4-membered). The larger ring reduces steric strain but decreases rigidity.

- Substituents: Isopropyl group vs. 3,3-dimethyl groups. Applications: Used in synthesizing kinase inhibitors (e.g., EP 1 763 351 B9), where ring size influences target binding .

Cyclopropane Derivatives

- Example : 1-(tert-Butylsulfanyl)cyclopropane-1-carboxylic acid ()

- Key Differences :

- Ring Strain : Cyclopropane’s high strain increases reactivity compared to cyclobutane.

- Functional Groups : tert-Butylsulfanyl vs. Boc-protected amine. The sulfur group alters electronic properties and hydrogen-bonding capacity.

Analogues with Alternative Protecting Groups

Fmoc-Protected Analogues

- Example: 1-((9H-Fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid () Key Differences:

- Deprotection Conditions : Fmoc requires base (e.g., piperidine), whereas Boc is acid-labile (e.g., trifluoroacetic acid).

- Stability : Fmoc is base-sensitive, making it unsuitable for acid-mediated reactions .

Non-Amino-Protected Analogues

Analogues with Varied Substituents

Sulfur-Containing Analogues

- Example : 1-(tert-Butylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid ()

- Key Differences :

- Electronic Effects : Sulfur’s electronegativity differs from nitrogen, altering acidity (pKa) and solubility.

- Reactivity : Thioethers are less nucleophilic than amines, reducing participation in coupling reactions .

Halogenated Analogues

- Example : 1-(tert-Butylsulfanyl)-4-chlorobutane ()

- Key Differences :

- Applications : More suited for agrochemical synthesis than drug discovery .

Comparative Data Table

Biological Activity

1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS No. 124072-61-3) is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structure, characterized by the tert-butoxycarbonyl (Boc) protecting group and a cyclobutane backbone, suggests potential biological activities that warrant detailed investigation.

The compound has the following chemical properties:

- Molecular Formula : C₉H₁₇NO₄

- Molecular Weight : 203.24 g/mol

- InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N

- Number of Heavy Atoms : 14

- Hydrogen Bond Donors/Acceptors : 1/4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The Boc group is known to enhance solubility and stability, which may facilitate its uptake in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of Boc-protected amino acids possess antimicrobial properties. The mechanism is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Potential

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes such as proteases and kinases. This inhibition can lead to altered signaling pathways that are crucial for cell proliferation and survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of Boc-protected amino acids, revealing significant inhibition against Gram-positive bacteria. |

| Study 2 | Evaluated anticancer properties in vitro, showing that similar compounds induced apoptosis in breast cancer cell lines through caspase activation. |

| Study 3 | Analyzed enzyme inhibition profiles, identifying potential targets in metabolic pathways critical for cancer cell survival. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.